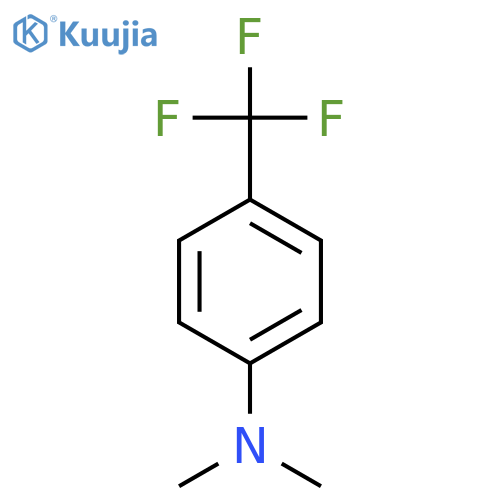Cas no 329-17-9 (N,N-Dimethyl-p-(trifluoromethyl)aniline)

329-17-9 structure
商品名:N,N-Dimethyl-p-(trifluoromethyl)aniline
N,N-Dimethyl-p-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-cf3c6h4n(ch3)2
- 4-CF3-N,N-dimethylaniline
- N,N-dimethyl-p-trifluoromethylaniline
- p-trifluoromethyl-N,N-dimethylalanine
- D5607
- N,N-dimethyl-4-trifluoro-methylaniline
- MFCD22053163
- SCHEMBL2056226
- N,N-dimethyl-4-(trifluoromethyl)aniline
- 329-17-9
- MLFFPCMQWLVVLM-UHFFFAOYSA-N
- G71456
- aniline, N,N-dimethyl-4-trifluoromethyl-
- N,N-Dimethyl-p-(trifluoromethyl)aniline
-
- インチ: InChI=1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3
- InChIKey: MLFFPCMQWLVVLM-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC=C(C=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 189.07700
- どういたいしつりょう: 189.07653381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- PSA: 3.24000
- LogP: 2.77140
N,N-Dimethyl-p-(trifluoromethyl)aniline セキュリティ情報
N,N-Dimethyl-p-(trifluoromethyl)aniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N,N-Dimethyl-p-(trifluoromethyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5607-1G |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | >98.0%(GC)(T) | 1g |
¥790.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5607-1G |
N,N-Dimethyl-p-(trifluoromethyl)aniline |
329-17-9 | 98.0%(GC&T) | 1g |
¥790.0 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5607-5G |
N,N-Dimethyl-p-(trifluoromethyl)aniline |
329-17-9 | 98.0%(GC&T) | 5g |
¥3250.0 | 2024-07-20 | |
| 1PlusChem | 1P01JRDJ-5g |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | >98.0%(GC)(T) | 5g |
$398.00 | 2024-05-05 | |
| A2B Chem LLC | BA00759-250mg |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98% | 250mg |
$141.00 | 2024-04-20 | |
| Ambeed | A1251175-250mg |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98% | 250mg |
$97.0 | 2024-04-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5607-5G |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | >98.0%(GC)(T) | 5g |
¥2490.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5607-1G |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98.0%(GC&T) | 1G |
¥790.0 | 2022-08-30 | |
| Ambeed | A1251175-1g |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98% | 1g |
$260.0 | 2024-04-20 | |
| 1PlusChem | 1P01JRDJ-250mg |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98% | 250mg |
$97.00 | 2024-05-05 |
N,N-Dimethyl-p-(trifluoromethyl)aniline 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
329-17-9 (N,N-Dimethyl-p-(trifluoromethyl)aniline) 関連製品
- 22864-65-9(4-(trifluoromethyl)-n-methylaniline)
- 2026-70-2(N-Methyl-3-(trifluoromethyl)aniline)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:329-17-9)N,N-Dimethyl-p-(trifluoromethyl)aniline

清らかである:99%
はかる:1g
価格 ($):234.0